

An In-depth Guide to the Molecular Structure of 4-Oxooctanoic Acid

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Compound of Interest

Compound Name: 4-Oxooctanoic acid

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Introduction

4-Oxooctanoic acid, also known as gamma-oxocaprylic acid, is an oxo fatty acid with the chemical formula $C_8H_{14}O_3$ [1][2][3]. As a bifunctional molecule, its unique chemical properties are of interest in various research contexts, including its role as a potential precursor in the formation of atmospheric aerosols[3]. This guide provides a detailed examination of its molecular structure for researchers, scientists, and professionals in drug development.

Molecular Composition and Functional Groups

The structure of **4-oxooctanoic acid** is defined by an eight-carbon backbone, characteristic of octanoic acid. Two key functional groups are present along this chain, which dictate its chemical behavior:

- **Carboxylic Acid Group (-COOH):** Located at one terminus of the carbon chain (C1), this group imparts acidic properties to the molecule.
- **Ketone Group (C=O):** An oxo group is located at the fourth carbon position (C4) of the chain. This internal carbonyl group is a key structural feature.

The systematic IUPAC name "**4-oxooctanoic acid**" precisely describes this arrangement. "Octanoic acid" specifies the eight-carbon chain with a carboxylic acid at the primary position, and "4-oxo" indicates the presence of a ketone functional group on the fourth carbon atom.

Structural Visualization

The spatial arrangement of atoms in **4-oxooctanoic acid** is crucial for understanding its reactivity and interactions. The following diagram illustrates the connectivity of the atoms.

Caption: Molecular structure of **4-oxooctanoic acid**.

Chemical Properties Summary

The physicochemical properties of **4-oxooctanoic acid** are summarized in the table below, providing key data for experimental design and analysis.

Property	Value	Source
Molecular Formula	C ₈ H ₁₄ O ₃	PubChem[1][2]
IUPAC Name	4-oxooctanoic acid	PubChem[1]
Molar Mass	158.19 g/mol	PubChem[1]
CAS Number	4316-44-3	ChemicalBook[3]
Synonyms	gamma-Oxocaprylic acid, 4-keto-n-caprylic acid	PubChem[1], ChEBI[3]
Chemical Class	Oxo carboxylic acid	ChEBI[3]

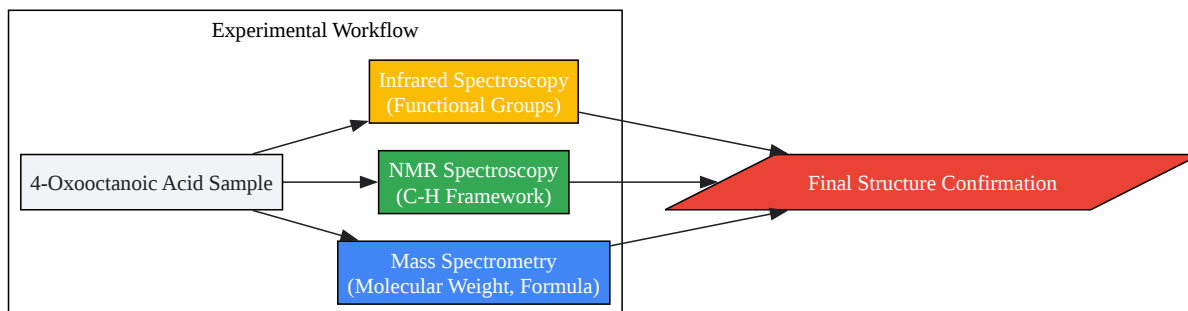
Methodology for Structural Elucidation (General Protocol)

While specific experimental data for the initial determination of **4-oxooctanoic acid**'s structure is not detailed here, the standard analytical workflow for a molecule of this type would typically involve the following well-established protocols:

- Mass Spectrometry (MS):
 - Objective: To determine the molecular weight and fragmentation pattern.

- Methodology: A sample is ionized (e.g., via Electrospray Ionization, ESI) and the mass-to-charge ratio (m/z) of the molecular ion is measured to confirm the molecular formula ($C_8H_{14}O_3$, monoisotopic mass: 158.0943 Da). Tandem MS (MS/MS) would be used to fragment the molecule, providing evidence of the butyl-ketone and carboxy-propyl fragments.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Objective: To determine the carbon-hydrogen framework.
 - Methodology:
 - 1H NMR: Provides information on the number and chemical environment of hydrogen atoms. The spectrum would show characteristic signals for the methylene groups (CH_2) adjacent to the carbonyls, the terminal methyl group (CH_3), and other alkyl protons.
 - ^{13}C NMR: Identifies the number and type of carbon atoms. Distinct signals would be expected for the carboxylic carbon (~ 170 - 180 ppm), the ketone carbon (~ 200 - 210 ppm), and the eight carbons of the alkyl chain.
 - 2D NMR (e.g., COSY, HSQC): Used to establish connectivity between protons and carbons, confirming the final structure.
- Infrared (IR) Spectroscopy:
 - Objective: To identify the key functional groups.
 - Methodology: The IR spectrum would display characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~ 2500 - 3300 cm^{-1}), the C=O stretch of the carboxylic acid (~ 1700 - 1725 cm^{-1}), and the C=O stretch of the ketone (~ 1715 cm^{-1}).

The logical workflow for these standard experiments is illustrated below.



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Caption: Standard workflow for chemical structure elucidation.

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References

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